Lithium borate

Vue d'ensemble

Description

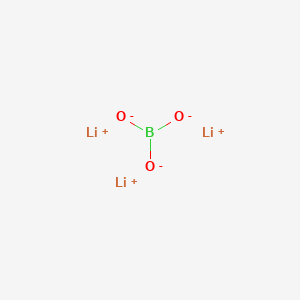

Lithium borate, also known as lithium tetraborate, is an inorganic compound with the chemical formula Li₂B₄O₇. It is a colorless solid that is widely used in the production of glasses and ceramics. The compound has a polymeric borate backbone structure, with lithium ions bound to four and five oxygen ligands, and boron centers that are trigonal and tetrahedral .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lithium borate can be synthesized through various methods, including high-temperature solid-state reactions and fusion techniques. One common method involves the reaction of lithium carbonate (Li₂CO₃) with boric acid (H₃BO₃) at elevated temperatures. The reaction proceeds as follows: [ \text{Li}_2\text{CO}_3 + 4\text{H}_3\text{BO}_3 \rightarrow \text{Li}_2\text{B}_4\text{O}_7 + 6\text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: In industrial settings, this compound is often produced using fusion techniques. The sample is mixed with a this compound flux and heated in a platinum crucible until it melts to form a homogeneous liquid. This liquid is then cooled to produce a glassy solid, which can be used for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Lithium borate undergoes various chemical reactions, including:

Oxidation: this compound can react with oxygen to form lithium metaborate (LiBO₂) and other borate compounds.

Reduction: It can be reduced by strong reducing agents to form elemental boron and lithium compounds.

Substitution: this compound can undergo substitution reactions with other metal ions to form different borate salts.

Common Reagents and Conditions:

Oxidation: Typically involves heating in the presence of oxygen or air.

Reduction: Requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) under controlled conditions.

Substitution: Involves reacting this compound with metal salts in aqueous or molten states.

Major Products:

Oxidation: Lithium metaborate (LiBO₂), lithium carbonate (Li₂CO₃)

Reduction: Elemental boron, lithium compounds

Substitution: Various metal borates .

Applications De Recherche Scientifique

Lithium borate has numerous applications in scientific research and industry:

Chemistry: Used as a flux in the preparation of samples for X-ray fluorescence (XRF) and inductively coupled plasma (ICP) analysis.

Biology: Employed as a buffer in gel electrophoresis for DNA and RNA analysis.

Medicine: Investigated for its potential use in lithium-ion batteries due to its excellent thermal stability and ionic conductivity.

Industry: Utilized in the production of glasses and ceramics, as well as in the borax fusion method for vitrifying mineral powder specimens .

Mécanisme D'action

The mechanism by which lithium borate exerts its effects involves its interaction with various molecular targets and pathways:

Electrolyte Additive: In lithium-ion batteries, this compound forms a stable interfacial film on the electrodes, enhancing the stability and performance of the battery.

Buffer: In gel electrophoresis, this compound maintains the pH and ionic strength of the buffer solution, ensuring efficient separation of nucleic acids.

Flux: In XRF and ICP analysis, this compound acts as a flux to dissolve samples and produce homogeneous glass discs for accurate analysis .

Comparaison Avec Des Composés Similaires

Lithium Metaborate (LiBO₂): Used in similar applications as lithium borate but has a different structure and melting point.

Lithium Triborate (LiB₃O₅): Known for its non-linear optical properties and used in laser applications.

Lithium Bis(oxalate)borate (LiBOB): Commonly used as an electrolyte additive in lithium-ion batteries.

Uniqueness: this compound is unique due to its polymeric borate backbone structure, which provides excellent thermal stability and ionic conductivity. Its versatility in various applications, from scientific research to industrial production, sets it apart from other borate compounds .

Propriétés

IUPAC Name |

trilithium;borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.3Li/c2-1(3)4;;;/q-3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUWBIIVUYSTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].B([O-])([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BLi3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926674 | |

| Record name | Trilithium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12676-27-6, 1303-94-2 | |

| Record name | Boric acid, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilithium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

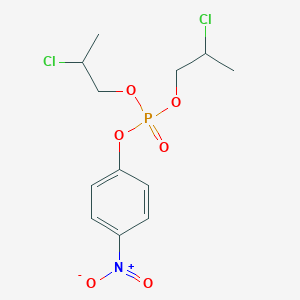

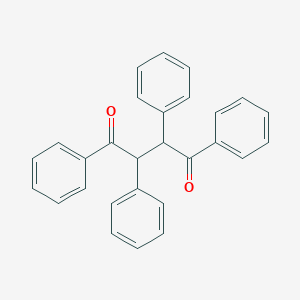

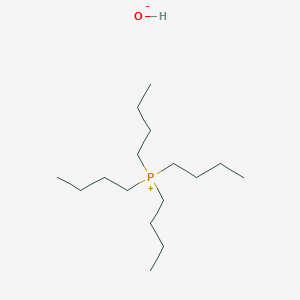

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)